molecular formula C10H16N2O B1483919 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol CAS No. 2091592-01-5

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1483919
CAS No.: 2091592-01-5
M. Wt: 180.25 g/mol
InChI Key: DSQIIAGPSZRHCP-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Biological Activity

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • IUPAC Name : 5-Cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one

Synthesis

The synthesis of this compound typically involves cyclization reactions with specific precursors. Common methods include:

  • Cyclization of Cyclobutyl Hydrazine :
    • Reacting cyclobutyl hydrazine with isopropyl ketone under controlled conditions.
    • Catalysts and specific temperature settings are employed to enhance yield and purity.
  • Industrial Production :
    • Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing cellular responses.

Biological Activities

Research has indicated several promising biological activities for this compound, including:

  • Antimicrobial Activity :
    • Studies have shown that pyrazole derivatives exhibit moderate antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antiinflammatory Effects :
    • Compounds similar to this compound have demonstrated significant inhibition of inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticonvulsant Properties :
    • Research indicates that pyrazole derivatives may possess anticonvulsant activity, making them candidates for further investigation in seizure disorders .
  • Kinase Inhibition :
    • Some studies have highlighted the ability of pyrazole derivatives to inhibit kinases involved in cancer progression, suggesting a role in cancer therapeutics .

Case Studies and Research Findings

StudyFindings
MDPI Review (2020)Identified pyrazole derivatives with antibacterial activity against Staphylococcus aureus and E. coli, with MIC values around 250 µg/mL .
Anticonvulsant ActivityPyrazole compounds showed protective effects in rodent models for seizures, indicating potential for drug development .
Inhibition of CytokinesCertain pyrazole derivatives demonstrated IC50 values in the low micromolar range against pro-inflammatory cytokines like IL-17 and TNFα .

Properties

IUPAC Name

5-cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)12-10(13)6-9(11-12)8-4-3-5-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQIIAGPSZRHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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